molecular formula C27H24N4O2S2 B10870710 6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B10870710
M. Wt: 500.6 g/mol
InChI Key: XTLHQCIIEUFXFG-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is quite a mouthful, but let’s break it down. It belongs to the class of benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines.
  • Structurally, it contains a benzothieno ring fused with a triazolopyrimidine ring system.
  • The compound’s molecular formula is C₂₃H₁₈N₄OS₂.
  • It exhibits interesting pharmacological properties, making it a subject of scientific research.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 4-methylbenzaldehyde with thiourea to form the triazolopyrimidine core. Subsequent reactions introduce the benzothieno moiety and the side chain.

      Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but they typically involve refluxing in appropriate solvents with suitable catalysts.

      Industrial Production: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for further studies.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications at the sulfur, phenyl, and carbonyl positions are common.

  • Scientific Research Applications

      Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigations focus on its potential as a drug candidate, especially in areas like cancer therapy or antimicrobial agents.

      Industry: While not yet widely used, its unique structure could inspire novel materials or catalysts.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate the precise mechanisms.
  • Comparison with Similar Compounds

      Uniqueness: Its fused benzothieno-triazolopyrimidine structure sets it apart from other compounds.

      Similar Compounds: Some related compounds include benzothieno[3,2-e][1,2,4]triazoles, pyrimidines, and thienopyrimidines.

    : Example reference. Actual scientific literature would provide more detailed information.

    Properties

    Molecular Formula

    C27H24N4O2S2

    Molecular Weight

    500.6 g/mol

    IUPAC Name

    11-methyl-7-(4-methylphenyl)-3-phenacylsulfanyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

    InChI

    InChI=1S/C27H24N4O2S2/c1-16-11-13-19(14-12-16)30-24(33)23-22-17(2)7-6-10-21(22)35-25(23)31-26(30)28-29-27(31)34-15-20(32)18-8-4-3-5-9-18/h3-5,8-9,11-14,17H,6-7,10,15H2,1-2H3

    InChI Key

    XTLHQCIIEUFXFG-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCCC2=C1C3=C(S2)N4C(=NN=C4SCC(=O)C5=CC=CC=C5)N(C3=O)C6=CC=C(C=C6)C

    Origin of Product

    United States

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